

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Cycloguanil-d4 Hydrochloride

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Compound of Interest

Compound Name: Cycloguanil-d4hydrochloride

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Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Cycloguanil-d4 hydrochloride, a deuterated analog of the active antimalarial metabolite, cycloguanil. Cycloguanil-d4 hydrochloride is commonly utilized as an internal standard in quantitative bioanalytical assays. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for accurate method development and validation. These notes include a summary of its mass spectral data, a proposed fragmentation pathway, and a standardized protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Information

Compound	Cycloguanil-d4 hydrochloride
Synonyms	1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride
CAS Number	1189427-23-3[1][2]
Molecular Formula	C ₁₁ H ₁₁ D ₄ Cl ₂ N ₅ [1]
Molecular Weight	292.2 g/mol [1]
Structure	The deuterium atoms are located on the 4-chlorophenyl ring.

Mass Spectrometry Fragmentation Pattern

The fragmentation of Cycloguanil-d4 hydrochloride was compared to its non-deuterated counterpart, Cycloguanil hydrochloride, using tandem mass spectrometry (MS/MS). The analysis was performed in positive ion mode, monitoring the protonated molecular ions [M+H]⁺.

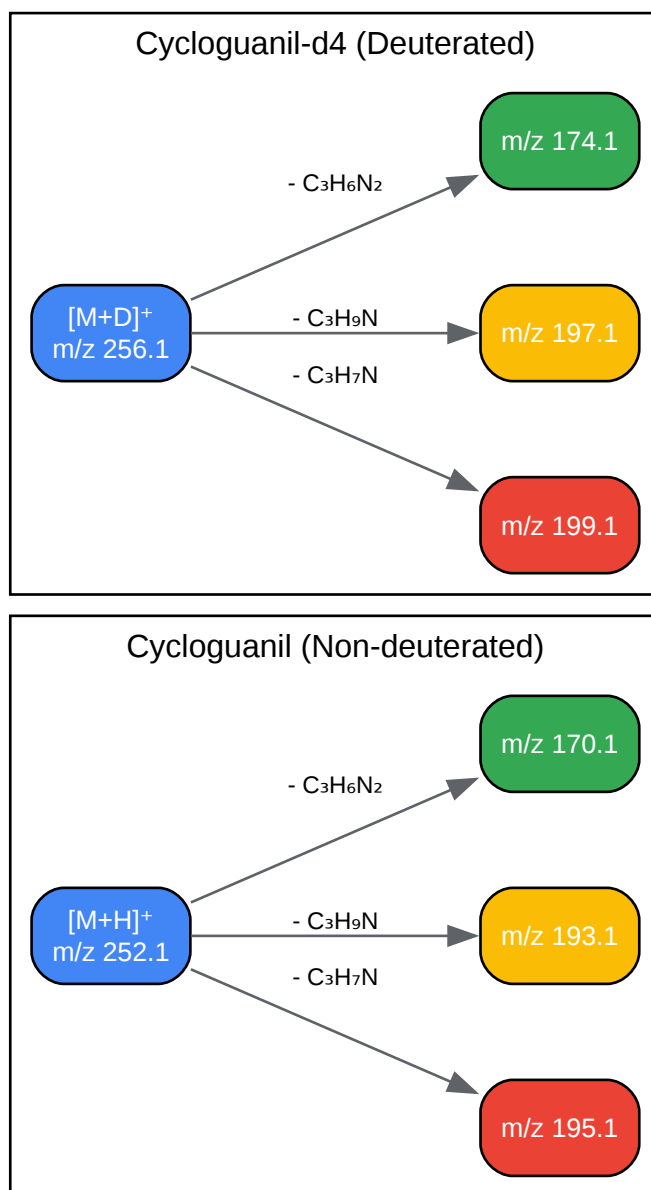
Table 1: Comparison of Mass Spectrometry Fragmentation Data

Compound	Precursor Ion (m/z)	Product Ions (m/z)	Proposed Neutral Loss
Cycloguanil hydrochloride	252.1	195.1, 193.1, 170.1	C ₃ H ₇ N, C ₃ H ₉ N, C ₃ H ₆ N ₂
Cycloguanil-d4 hydrochloride	256.1	199.1, 197.1, 174.1	C ₃ H ₇ N, C ₃ H ₉ N, C ₃ H ₆ N ₂

The precursor ion of Cycloguanil-d4 hydrochloride is observed at m/z 256.1, which is 4 Da higher than that of the non-deuterated form (m/z 252.1), confirming the incorporation of four deuterium atoms. The major product ions for the deuterated compound are observed at m/z 199.1, 197.1, and 174.1, each shifted by 4 Da compared to the corresponding fragments of cycloguanil (m/z 195.1, 193.1, and 170.1)[3]. This consistent mass shift indicates that the deuterium labels on the chlorophenyl ring remain intact within these major fragments.

Proposed Fragmentation Pathway

The fragmentation of cycloguanil primarily involves cleavages within the dihydrotriazine ring. The proposed fragmentation pathway, initiated from the protonated molecular ion, is depicted below. This pathway is applicable to both the deuterated and non-deuterated forms, with the corresponding mass shifts for the d4-analog.



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Caption: Proposed fragmentation pathways for Cycloguanil and Cycloguanil-d4.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of Cycloguanil-d4 hydrochloride, typically as an internal standard, alongside the non-deuterated analyte in a biological matrix.

4.1. Materials and Reagents

- Cycloguanil-d4 hydrochloride reference standard
- Cycloguanil hydrochloride reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)

4.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

4.3. Sample Preparation

- **Standard Stock Solutions:** Prepare individual stock solutions of Cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the Cycloguanil hydrochloride stock solution in methanol to create calibration standards. Prepare a working solution of Cycloguanil-d4 hydrochloride (internal standard) at an appropriate concentration.
- **Sample Extraction:** A protein precipitation method is commonly employed.

- To 100 μ L of plasma sample, add 20 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

4.4. LC-MS/MS Conditions

- HPLC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 μ m) is suitable.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-5.0 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:

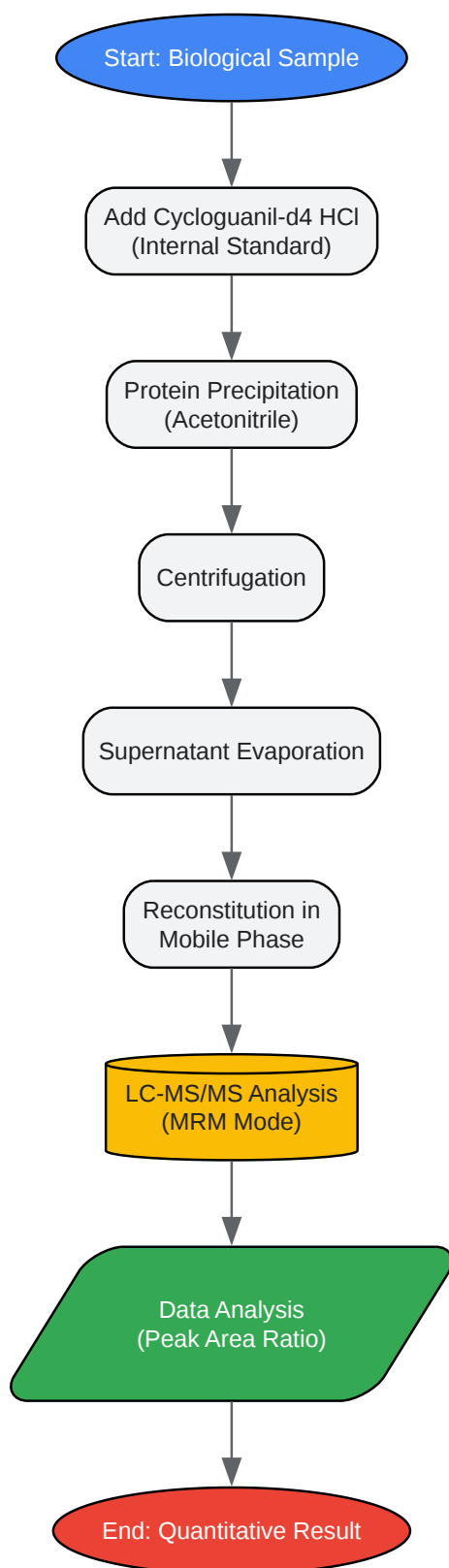
- Cycloguanil: 252.1 -> 170.1 (Quantifier), 252.1 -> 195.1 (Qualifier)
- Cycloguanil-d4: 256.1 -> 174.1 (Quantifier)

4.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of cycloguanil using Cycloguanil-d4 hydrochloride as an internal standard.



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